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molecular formula C16H11ClO4 B8505247 4-[4-(3-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid CAS No. 88112-89-4

4-[4-(3-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid

Cat. No. B8505247
M. Wt: 302.71 g/mol
InChI Key: FNPBCEOFAHIJID-UHFFFAOYSA-N
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Patent
US04472316

Procedure details

The procedure in Example 17(1) was followed, except that 6.05 g of 3-[4-(3-chlorophenoxy)benzoyl]acrylic acid were used in place of 3-[4-(4-methylphenoxy)benzoyl]acrylic acid, to give 5.78 g of ethyl 3-[4-(3-chlorophenoxy)benzoyl]acrylate in the form of an oil.
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[O:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[O:11])=[CH:8][CH:7]=1.[CH3:22][C:23]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[O:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([CH:12]=[CH:13][C:14]([O:16][CH2:22][CH3:23])=[O:15])=[O:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
ClC=1C=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=CC1
Step Two
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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